molecular formula C24H36N2O2 B12911683 5-Methyl-2-phenyl-4-tetradecanoyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 116655-20-0

5-Methyl-2-phenyl-4-tetradecanoyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12911683
CAS No.: 116655-20-0
M. Wt: 384.6 g/mol
InChI Key: TZIWTXKUDFFQOJ-UHFFFAOYSA-N
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Description

3-Methyl-1-phenyl-4-tetradecanoyl-1H-pyrazol-5(4H)-one: is a synthetic organic compound belonging to the pyrazolone family. This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with a methyl group, a phenyl group, and a tetradecanoyl group. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenyl-4-tetradecanoyl-1H-pyrazol-5(4H)-one typically involves the following steps:

    Formation of the Pyrazolone Ring: The initial step involves the condensation of an appropriate β-keto ester with hydrazine hydrate to form the pyrazolone ring.

    Substitution Reactions: The pyrazolone ring is then subjected to substitution reactions to introduce the methyl and phenyl groups. This can be achieved through alkylation and arylation reactions using suitable alkyl halides and aryl halides, respectively.

    Acylation: The final step involves the acylation of the pyrazolone ring with tetradecanoyl chloride in the presence of a base such as pyridine or triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of 3-Methyl-1-phenyl-4-tetradecanoyl-1H-pyrazol-5(4H)-one follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

    Reaction Temperature and Time: Controlled to maximize product formation and minimize side reactions.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenyl-4-tetradecanoyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazolone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with hydrogenated functional groups.

    Substitution Products: Substituted pyrazolone derivatives with new alkyl or aryl groups.

Scientific Research Applications

3-Methyl-1-phenyl-4-tetradecanoyl-1H-pyrazol-5(4H)-one has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, analgesic, and antipyretic agent.

    Biological Studies: Studied for its interactions with biological targets such as enzymes and receptors.

    Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenyl-4-tetradecanoyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate these targets, resulting in therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-methyl-4-acetyl-1H-pyrazol-5(4H)-one
  • 3-Methyl-1-phenyl-4-butyryl-1H-pyrazol-5(4H)-one
  • 3-Methyl-1-phenyl-4-hexanoyl-1H-pyrazol-5(4H)-one

Comparison

Compared to similar compounds, 3-Methyl-1-phenyl-4-tetradecanoyl-1H-pyrazol-5(4H)-one is unique due to its longer tetradecanoyl chain, which may influence its lipophilicity, biological activity, and interaction with molecular targets. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.

Properties

CAS No.

116655-20-0

Molecular Formula

C24H36N2O2

Molecular Weight

384.6 g/mol

IUPAC Name

5-methyl-2-phenyl-4-tetradecanoyl-4H-pyrazol-3-one

InChI

InChI=1S/C24H36N2O2/c1-3-4-5-6-7-8-9-10-11-12-16-19-22(27)23-20(2)25-26(24(23)28)21-17-14-13-15-18-21/h13-15,17-18,23H,3-12,16,19H2,1-2H3

InChI Key

TZIWTXKUDFFQOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)C1C(=NN(C1=O)C2=CC=CC=C2)C

Origin of Product

United States

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